tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chlorosulfonylcyclobutyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can be hydrolyzed to form tert-butyl carbamate and 3-chlorosulfonylcyclobutanol.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .
Scientific Research Applications
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate involves its interaction with nucleophiles, leading to the substitution of the chlorosulfonyl group . This reaction can occur under mild conditions and is often used in the synthesis of more complex molecules . The compound can also act as a protecting group for amines, which can be removed under acidic conditions .
Comparison with Similar Compounds
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate can be compared with other similar compounds such as:
Tert-butyl carbamate: Used as a protecting group for amines.
3-chlorosulfonylcyclobutyl chloride: A precursor in the synthesis of tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate.
N-(tert-butoxycarbonyl)sulfamoyl chloride: Another compound used in organic synthesis.
The uniqueness of tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate lies in its ability to act as both a reagent and a protecting group, making it versatile in various chemical reactions .
Properties
IUPAC Name |
tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHNINVNXATLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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